molecular formula C10H8BrNO B12357173 7-bromo-4-methyl-4aH-quinolin-2-one

7-bromo-4-methyl-4aH-quinolin-2-one

Cat. No.: B12357173
M. Wt: 238.08 g/mol
InChI Key: NUKJKOJKUVKDHW-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with a bromine atom at the 7th position and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-methyl-4aH-quinolin-2-one can be achieved through various methods. One common approach involves the bromination of 4-methylquinolin-2-one. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methyl-4aH-quinolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction Reactions: Reduction of the quinolinone core can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of 7-substituted-4-methylquinolin-2-one derivatives.

    Oxidation: Formation of quinolinone derivatives with higher oxidation states.

    Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

7-Bromo-4-methyl-4aH-quinolin-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic structures.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolinones.

    Industrial Applications: The compound is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-bromo-4-methyl-4aH-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinolinone core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinolin-2-one: Lacks the bromine atom at the 7th position.

    7-Chloro-4-methylquinolin-2-one: Contains a chlorine atom instead of bromine.

    4-Hydroxyquinolin-2-one: Has a hydroxyl group at the 4th position instead of a methyl group.

Uniqueness

7-Bromo-4-methyl-4aH-quinolin-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions and may improve its binding affinity to biological targets compared to its non-brominated analogs.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-4-methyl-4aH-quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5,8H,1H3

InChI Key

NUKJKOJKUVKDHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=C2C1C=CC(=C2)Br

Origin of Product

United States

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